F-Chemotactic Peptide Demonstrates Superior Binding Affinity (Kd) at FPR1 Compared to the Canonical Ligand fMLP
F-Chemotactic peptide exhibits high-affinity binding to its primary target, FPR1. Its affinity, measured by a dissociation constant (Kd) of approximately 2.2 nM , is significantly greater than that reported for the canonical FPR1 agonist, N-formyl-Met-Leu-Phe (fMLP). fMLP has a reported inhibitory constant (Ki) of 38 nM for FPR1 . This difference in binding constants indicates that F-Chemotactic peptide can occupy a greater fraction of FPR1 receptors at lower concentrations, potentially translating to more efficient and sustained activation in experimental systems.
| Evidence Dimension | FPR1 Binding Affinity |
|---|---|
| Target Compound Data | Kd ≈ 2.2 nM |
| Comparator Or Baseline | N-Formyl-Met-Leu-Phe (fMLP); Ki = 38 nM |
| Quantified Difference | The Kd of the target compound is ~17-fold lower than the Ki of the comparator. |
| Conditions | Binding assay conditions not fully specified in source ; fMLP Ki value was determined via radioligand binding studies . |
Why This Matters
This ~17-fold improvement in binding affinity allows researchers to use lower concentrations of the peptide to achieve the same level of receptor occupancy, reducing the potential for off-target effects and conserving valuable compound.
